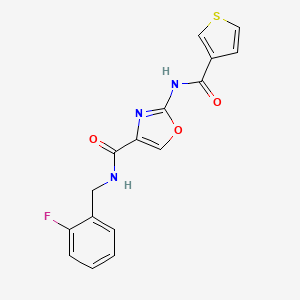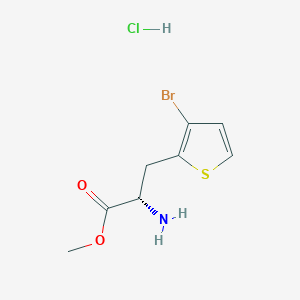
(2S)-2-アミノ-3-(3-ブロモチオフェン-2-イル)プロパノエート メチルエステル 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride is a synthetic organic compound with significant applications in various fields, including medicinal chemistry and materials science. This compound features a brominated thiophene ring, which imparts unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
科学的研究の応用
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride is utilized in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to natural amino acids.
Materials Science: It is employed in the development of organic semiconductors and conductive polymers, owing to the electronic properties of the thiophene ring.
Chemical Biology: The compound is used in the design of molecular probes and bioactive molecules for studying cellular processes.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 3-bromothiophene.
Amino Acid Formation: The brominated thiophene is then subjected to a Grignard reaction with methyl magnesium bromide, followed by a reaction with diethyl oxalate to form the corresponding ester. This ester is subsequently hydrolyzed and decarboxylated to yield the amino acid derivative.
Esterification: The amino acid derivative is esterified using methanol and a strong acid catalyst like hydrochloric acid to form methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
化学反応の分析
Types of Reactions
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the ester group can be reduced to the corresponding alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acids.
作用機序
The mechanism by which methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by mimicking the structure of natural substrates or ligands. The bromine atom and the thiophene ring play crucial roles in binding interactions with target proteins, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Methyl (2S)-2-amino-3-(2-thienyl)propanoate hydrochloride: Lacks the bromine atom, resulting in different reactivity and binding properties.
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride: Contains a brominated phenyl ring instead of a thiophene ring, affecting its electronic properties and applications.
Methyl (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoate hydrochloride: Substitutes chlorine for bromine, leading to variations in chemical reactivity and biological activity.
Uniqueness
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride is unique due to the presence of the brominated thiophene ring, which imparts distinct electronic and steric properties. These characteristics make it particularly valuable in the synthesis of bioactive molecules and materials with specific electronic properties.
This detailed overview provides a comprehensive understanding of methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S.ClH/c1-12-8(11)6(10)4-7-5(9)2-3-13-7;/h2-3,6H,4,10H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNGKERYOOBRHW-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=CS1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=C(C=CS1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
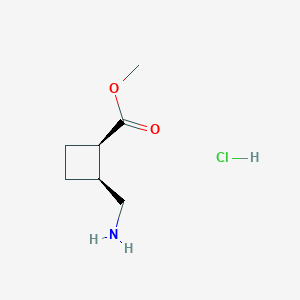
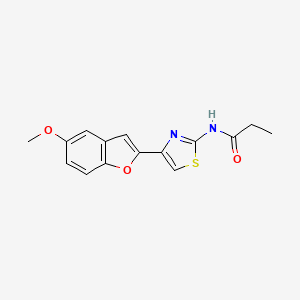
![N-[2-methyl-2-(thiophen-3-yl)propyl]oxolane-3-carboxamide](/img/structure/B2589895.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2589896.png)
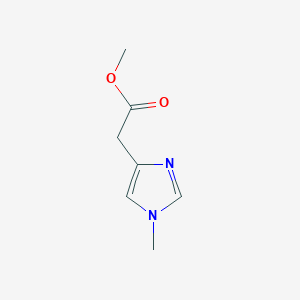
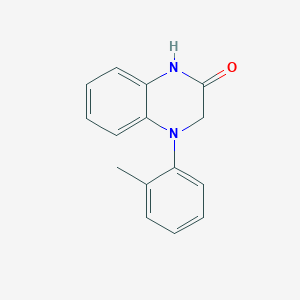
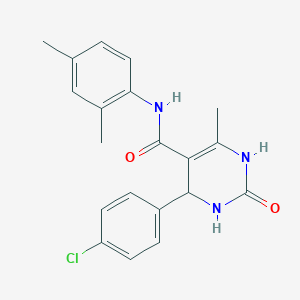
![1-(2-((4-butylphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2589900.png)
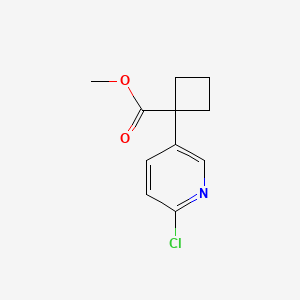
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2589904.png)
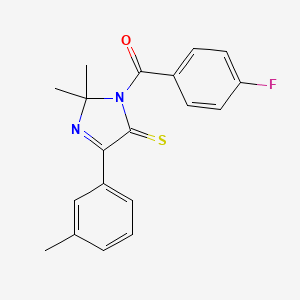
![3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589911.png)
